molecular formula C6H8O2 B064094 Ethanone, 1-(4,5-dihydro-2-furanyl)-(9CI) CAS No. 165954-90-5

Ethanone, 1-(4,5-dihydro-2-furanyl)-(9CI)

Cat. No.: B064094
CAS No.: 165954-90-5
M. Wt: 112.13 g/mol
InChI Key: TVRFTXOEAVVFCL-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dihydrofuran is an organic compound belonging to the furan family It is characterized by a furan ring with an acetyl group at the second position and a dihydrofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,5-dihydrofuran can be achieved through several methods. One common approach involves the reaction of furans with acetic anhydride in the presence of a catalyst such as zinc salt. The reaction is typically carried out at temperatures ranging from -10°C to 30°C, followed by heating to 30-120°C under controlled pressure conditions . Another method involves the use of α-chloro ketones and β-dicarbonyl compounds under specific reaction conditions .

Industrial Production Methods: Industrial production of 2-Acetyl-4,5-dihydrofuran often involves optimizing the reaction conditions to improve yield and reduce material loss. The process may include steps such as recycling acetic acid and refining the product through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different products depending on the oxidizing agents and conditions used .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles, leading to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions include alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones, and other substituted furan derivatives .

Mechanism of Action

The mechanism by which 2-Acetyl-4,5-dihydrofuran exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive compounds. The exact molecular targets and pathways may vary depending on the specific application and context .

Properties

CAS No.

165954-90-5

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(2,3-dihydrofuran-5-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h3H,2,4H2,1H3

InChI Key

TVRFTXOEAVVFCL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCO1

Canonical SMILES

CC(=O)C1=CCCO1

Synonyms

Ethanone, 1-(4,5-dihydro-2-furanyl)- (9CI)

Origin of Product

United States

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